molecular formula C22H23N3O2S B2884601 N-(2-methoxyphenethyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide CAS No. 872694-77-4

N-(2-methoxyphenethyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide

Cat. No. B2884601
M. Wt: 393.51
InChI Key: PVDMSYNEDAAGNC-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.



Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Antinociceptive Activity

Research on 3(2H)‐Pyridazinone derivatives, including compounds with structural similarities to N-(2-methoxyphenethyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide, indicates potential antinociceptive (pain-reducing) effects. Nineteen new derivatives were synthesized and showed more potent antinociceptive activity than aspirin in mice, suggesting their utility in pain management research (Doğruer et al., 2000).

Antimicrobial and Antifungal Activities

A series of pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrated antimicrobial and antifungal activities. These compounds, synthesized from citrazinic acid, showed effectiveness against various bacterial and fungal strains, comparable to reference drugs like streptomycin and fusidic acid, highlighting their potential in developing new antimicrobial agents (Hossan et al., 2012).

Insecticidal Activity

Pyridine derivatives have been explored for their insecticidal properties. For instance, a study on specific pyridine derivatives showed significant insecticidal activity against the cowpea aphid, Aphis craccivora Koch, with some compounds being more effective than the commercial insecticide acetamiprid. This suggests the potential of pyridine-based compounds in agricultural pest control (Bakhite et al., 2014).

Green Synthesis Applications

Research on N-(3-Amino-4-methoxyphenyl)acetamide, a compound with structural elements related to the query compound, highlights its significance as an intermediate in the production of azo disperse dyes. A novel catalytic hydrogenation method using a Pd / C catalyst was developed for its synthesis, offering a green and efficient approach to producing such intermediates (Zhang Qun-feng, 2008).

Safety And Hazards

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Future Directions

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I hope this general approach is helpful. If you have specific questions about any of these areas, feel free to ask!


properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-16-7-9-17(10-8-16)19-11-12-22(25-24-19)28-15-21(26)23-14-13-18-5-3-4-6-20(18)27-2/h3-12H,13-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDMSYNEDAAGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenethyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide

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